

Rifalazil chemical structure and properties

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Compound of Interest

Compound Name: Rifalazil

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Rifalazil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifalazil, a derivative of the rifamycin class of antibiotics, has demonstrated potent bactericidal activity against a broad spectrum of bacteria, including clinically significant pathogens such as *Mycobacterium tuberculosis* and *Chlamydia trachomatis*. Its mechanism of action involves the specific inhibition of the β -subunit of bacterial DNA-dependent RNA polymerase, a critical enzyme in microbial transcription. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to **Rifalazil**, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

Rifalazil, also known as KRM-1648, is a semi-synthetic benzoxazinorifamycin. Its complex macrocyclic structure is fundamental to its biological activity.

Table 1: Chemical Identifiers of **Rifalazil**

Identifier	Value
IUPAC Name	(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-5,12,21,23-tetrahydroxy-27-methoxy-2,4,16,20,22,24,26-heptamethyl-10-[4-(2-methylpropyl)piperazin-1-yl]-1,6,15-trioxo-1,2-dihydro-6H-2,7-(epoxypentadeca[1][2][3]trienoimino)[1]benzofuro[4,5-a]phenoxazin-25-yl acetate[4]
CAS Number	129791-92-0[4]
Chemical Formula	C ₅₁ H ₆₄ N ₄ O ₁₃ [4]
SMILES	<chem>CC(C)CN1CCN(CC1)c2cc3c(c(O)c2)N=C4c5c(c(O)c6c(c5O)C(C)(O/C=C/--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--/C=C/C=C(\C)/C(=O)N6)OC(=O)C)OC)O4)NC(=O)/C=C/3)C=C1</chem>

Table 2: Physicochemical Properties of **Rifalazil**

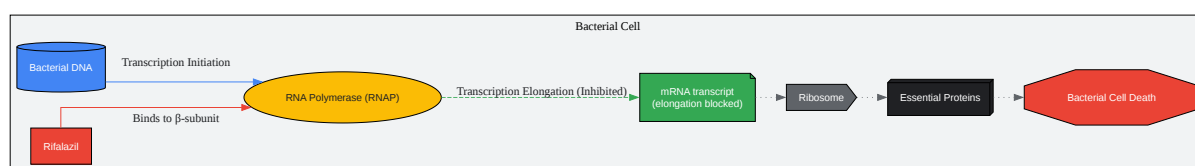
Property	Value	Source
Molecular Weight	941.09 g/mol	MedKoo Biosciences
Appearance	Solid powder	MedKoo Biosciences
Solubility	Very high in water at pH 2 (~2000 mg/mL), low at pH 5 (0.5 mg/mL)	Wikipedia
pKa (strongest acidic)	4.52	DrugBank Online
pKa (strongest basic)	8.63	DrugBank Online
LogP	4.48	DrugBank Online
Melting Point	Not available	
Boiling Point	Not available	

Mechanism of Action

Rifalazil exerts its potent antibacterial effect by targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[4][5] This enzyme is essential for the transcription of genetic information from DNA to RNA, a fundamental process for bacterial survival.

Rifalazil binds non-covalently to the β -subunit of the RNAP, within a pocket that is spatially close to the active site but distinct from the DNA and RNA binding sites.[6] This binding induces a conformational change in the enzyme that sterically blocks the path of the elongating RNA transcript, preventing its extension beyond a length of 2-3 nucleotides.[6] This leads to the termination of transcription and ultimately, bacterial cell death. The high affinity and specificity of **Rifalazil** for the bacterial RNAP over its mammalian counterparts contribute to its favorable therapeutic index.

Resistance to **Rifalazil**, and other rifamycins, primarily arises from point mutations in the *rpoB* gene, which encodes the β -subunit of RNAP.[6][7] These mutations alter the amino acid sequence of the **Rifalazil** binding pocket, reducing the drug's affinity for the enzyme and thereby diminishing its inhibitory effect.



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Mechanism of **Rifalazil** Action

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of **Rifalazil**.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of **Rifalazil**.

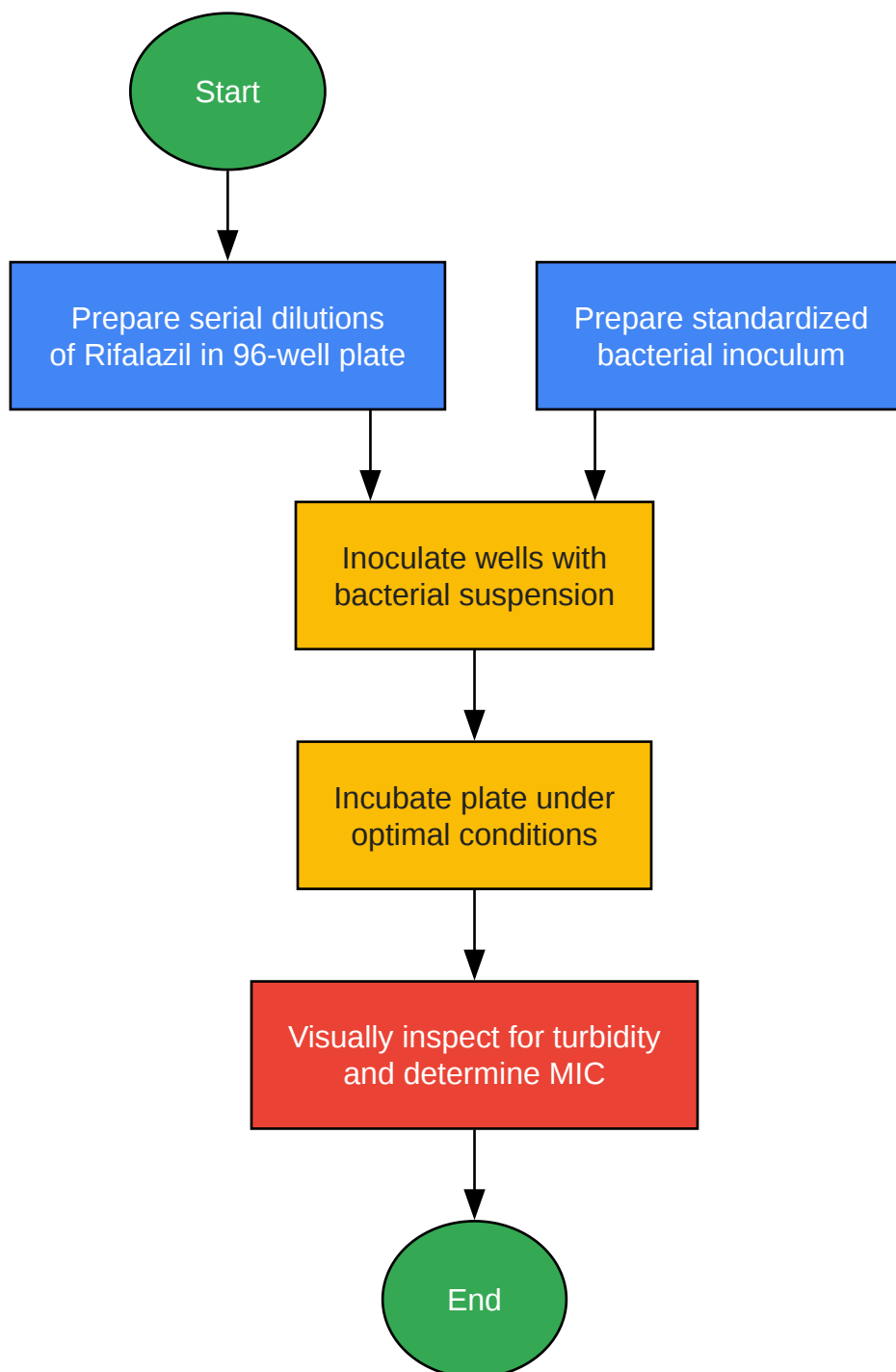
Materials:

- **Rifalazil** stock solution (e.g., in DMSO)
- Bacterial culture in logarithmic growth phase
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for many bacteria, Middlebrook 7H9 for mycobacteria)
- Sterile 96-well microtiter plates
- Incubator

Procedure:

- Prepare serial two-fold dilutions of **Rifalazil** in the broth medium in the wells of a 96-well plate. The final volume in each well should be 50 μ L.
- Prepare a standardized bacterial inoculum to a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- Add 50 μ L of the bacterial inoculum to each well containing the **Rifalazil** dilutions, as well as to a positive control well (containing only broth and inoculum) and a negative control well (containing only broth).
- Incubate the plate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours for most bacteria).

- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of **Rifalazil** in a well that shows no visible bacterial growth.



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Workflow for MIC Determination

Selection of Rifalazil-Resistant Mutants

This protocol describes a method for selecting bacterial mutants with reduced susceptibility to **Rifalazil** through serial passage in the presence of sub-inhibitory concentrations of the drug.

Materials:

- **Rifalazil** stock solution
- Bacterial culture
- Appropriate liquid or solid growth medium
- Incubator
- Spectrophotometer (for liquid culture)

Procedure:

- Determine the initial MIC of **Rifalazil** for the bacterial strain of interest.
- Inoculate a fresh culture medium containing **Rifalazil** at a concentration of 0.5x the MIC.
- Incubate the culture until visible growth is observed.
- From this culture, inoculate a new medium containing a two-fold higher concentration of **Rifalazil**.
- Repeat this serial passage, progressively increasing the concentration of **Rifalazil**.
- At each passage, an aliquot of the culture can be plated on drug-free agar to isolate individual colonies.
- The MIC of the isolated colonies is then determined to confirm the development of resistance.
- Genomic DNA from resistant mutants can be extracted, and the *rpoB* gene can be sequenced to identify mutations responsible for the resistance phenotype.[\[6\]](#)[\[7\]](#)

In Vivo Efficacy in a Mouse Infection Model

Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents. A common model is the mouse thigh infection model.

Materials:

- Laboratory mice (e.g., BALB/c)
- Bacterial strain of interest
- **Rifalazil** formulation for oral or parenteral administration
- Saline or appropriate vehicle control
- Surgical tools for tissue collection
- Homogenizer
- Agar plates for bacterial enumeration

Procedure:

- Induce a localized infection in the thigh muscle of mice by intramuscular injection of a standardized bacterial inoculum.
- After a set period to allow the infection to establish, begin treatment with **Rifalazil** at various dosages. A control group should receive the vehicle alone.
- Administer the treatment for a specified duration and frequency.
- At the end of the treatment period, euthanize the mice and aseptically collect the infected thigh muscle.
- Homogenize the tissue in a sterile buffer.
- Perform serial dilutions of the tissue homogenate and plate on appropriate agar medium.
- After incubation, count the number of CFU per gram of tissue.

- The efficacy of **Rifalazil** is determined by comparing the bacterial load in the treated groups to the control group.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **Rifalazil** is essential for optimizing its therapeutic use.

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of **Rifalazil**

Parameter	Value	Species	Source
Half-life ($t_{1/2}$)	~60 hours	Human	DrugBank Online
Metabolism	Primarily by B-esterase and CYP3A4	Human	DrugBank Online
Major Metabolites	25-deacetyl-benzoxazinorifamycin, 32-hydroxy-benzoxazinorifamycin	Human	DrugBank Online
Protein Binding	High	Not specified	
MIC range	0.00025 - 0.25 µg/mL	Various bacteria	MedChemExpress

Conclusion

Rifalazil is a potent antibiotic with a well-defined mechanism of action against a range of clinically relevant bacteria. Its favorable pharmacokinetic profile, including a long half-life, has made it an attractive candidate for further investigation. The experimental protocols outlined in this guide provide a framework for the continued study and development of **Rifalazil** and other novel antimicrobial agents. Further research into its clinical efficacy and the management of potential resistance is warranted. However, it is important to note that the development of **Rifalazil** was terminated in 2013 due to severe side effects.[4]

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